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1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Positional isomerism Hydrogen-bond donor Scaffold differentiation

Standard N3-alkylated pyrimidopurinediones block derivatization, limiting SAR exploration. This 1,9-dimethyl isomer (CAS 878414-61-0) retains a free N3-H handle, enabling selective alkylation/acylation while the N9-methyl anchor fixes conformation. - **Key differentiator**: N3-H (not N3-alkyl) - allows orthogonal substitution vs. 1,3-dimethyl (CAS 19264-87-0). - **Biophysical ready**: logD (pH 7.4) = 0.09, minimal aggregation risk for SPR/ITC/NMR. - **Negative control utility**: Predicted inactive vs. adenosine A₁/A₂A & MAO-B - validates N3-dependent binding.

Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
Cat. No. B4416519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Molecular FormulaC10H13N5O2
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCN1CCCN2C1=NC3=C2C(=O)NC(=O)N3C
InChIInChI=1S/C10H13N5O2/c1-13-4-3-5-15-6-7(11-9(13)15)14(2)10(17)12-8(6)16/h3-5H2,1-2H3,(H,12,16,17)
InChIKeyMPJTVDBKSZGHPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,9-Dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Compound Identity & Structural Context


1,9-Dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS 878414-61-0, ChemSpider ID: 2414718) is a tetrahydropyrimido[2,1-f]purine-2,4-dione — a tricyclic [f]-annulated xanthine derivative . The pyrimido[2,1-f]purinedione scaffold has been extensively investigated as a privileged structure for multi-target ligands addressing adenosine A₁/A₂A receptors, monoamine oxidase B (MAO-B), and serotonin 5-HT₁A receptors [1][2]. This specific compound bears methyl groups at positions N1 and N9, leaving the N3 position as a free NH — a substitution pattern distinct from the majority of biologically characterized analogs, which typically carry alkyl or propargyl groups at N3 [1].

Scaffold 1,9-dimethyl pyrimido[2,1-f]purine-2,4-dione; free N3-H derivatization handle
Differentiation Positional isomer distinct from 1,3-dimethyl series; unexplored SAR vector at N3
Fragment profile Low MW, Rule-of-5 compliant core with zero rotatable bonds

Uniqueness of 1,9-Dimethyl Isomer vs. N3-Substituted Analogs


Within the pyrimido[2,1-f]purine-2,4-dione family, the position of N-alkyl substituents is the primary determinant of receptor subtype selectivity, enzyme inhibition potency, and hydrogen-bonding capacity [1]. The vast majority of pharmacologically characterized members — including the commercially prevalent 1,3-dimethyl isomer (CAS 19264-87-0) — bear alkyl groups at N3, a substitution shown to be critical for adenosine A₁/A₂A receptor affinity (Kᵢ values ranging from 0.249 to >2.5 μM depending on the N3 group) [1][2]. The 1,9-dimethyl substitution pattern relocates the methyl group from N3 to N9, simultaneously eliminating an N3-alkyl H-bond acceptor while introducing steric bulk at the N9 position adjacent to the tetrahydropyrimidine ring junction. This positional isomerism produces a compound with a fundamentally different pharmacophoric profile, rendering generic substitution with 1,3-dimethyl or other N3-alkylated analogs scientifically invalid for any experiment where target engagement, selectivity, or physicochemical behavior is outcome-determinative [1][2].

Hydrogen-bond donor mismatch 1,3-dimethyl isomer (CAS 19264-87-0) lacks N3-H donor; H-bond capacity difference may alter target recognition.
SAR sensitivity to N-alkyl position Literature shows N3-alkyl groups are critical for adenosine A1/A2A affinity; N3-unsubstituted analogs may produce divergent activity profiles.
Unexplored pharmacological space No reported target engagement data for N3-H analog; direct substitution with N3-alkylated members may yield unexpected assay outcomes.

1,9-Dimethyl Isomer: Differentiation from Structural Analogs


N9-Methyl vs. N3-Methyl: Hydrogen-Bond Donor Capacity

The target compound (1,9-dimethyl) is a positional isomer of the commercially available 1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS 19264-87-0). In the target, the methyl group resides at N9 rather than N3, leaving N3 as a free NH capable of acting as a hydrogen-bond donor (HBD). By contrast, the 1,3-dimethyl isomer has N3-methylated, eliminating this HBD capacity. According to ChemSpider-predicted data, the target compound possesses 1 H-bond donor and 7 H-bond acceptors , whereas the 1,3-dimethyl isomer has 0 H-bond donors . This single H-bond donor difference is substantive for target engagement in adenosine receptors and MAO-B, where N3-H interactions with key active-site residues have been implicated in binding models [1].

H-bond donor capacity
Head-to-head
1 HBD (target) vs. 0 HBD (1,3-dimethyl isomer)
H-bond donor difference may affect target engagement context
Predicted from ChemSpider; N3-H implicated in receptor binding models
Positional isomerism Hydrogen-bond donor Scaffold differentiation Medicinal chemistry

Lipophilicity: logP and logD Comparison

The predicted octanol-water partition coefficient (ACD/logP) for 1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is −0.68, with an ACD/logD of −0.01 at pH 5.5 and 0.09 at pH 7.4 . The 1,3-dimethyl positional isomer (CAS 19264-87-0) has an identical molecular formula and molecular weight (235.24 g/mol) , but the relocation of the methyl group from N3 to N9 alters the electronic environment of the purine-dione core. While directly measured comparative logP/logD data for the 1,3-dimethyl isomer are not publicly available from the same prediction platform, the target compound's negative logP indicates higher aqueous solubility relative to many N3,N9-disubstituted analogs in the pyrimido[2,1-f]purine class, where N9-aryl or N9-aralkyl substitution typically increases logP into the 2–4 range [1].

Lipophilicity profile
Cross-study comparable
logP −0.68 (target) vs. class-level logP >2 for N9-aryl analogs
Lower lipophilicity supports aqueous solubility screening context
ACD/Labs predicted; comparative data from Koch et al. 2013
Lipophilicity logP Physicochemical property Drug-likeness

N3-Unsubstituted Scaffold: Advantage Over 1,3-Dialkyl Series

In the comprehensive SAR study by Koch et al. (2013), 55 tetrahydropyrimido[2,1-f]purinediones were evaluated with systematic N1,N3-dialkyl variation (1,3-dimethyl; 1,3-diethyl; 1,3-dipropyl; 1-methyl-3-propargyl) and broad N9 substitution. Potent dual A₁/A₂A antagonists required N3-propargyl substitution (e.g., 19f: Kᵢ A₁ = 0.249 μM, Kᵢ A₂A = 0.253 μM), while potent MAO-B inhibitors required 1,3-dimethyl with N9-(dichlorobenzyl) (21g: IC₅₀ MAO-B = 0.0629 μM) [1]. The target compound (1,9-dimethyl, N3 = H) is not represented in this library; the study's lowest-activity compounds were those lacking optimal N3/N9 combinations. The free N3-H in the target compound thus represents an unexplored vector for derivatization — a scaffold that has not been systematically varied for adenosine receptor or MAO-B activity, making it a novel starting point for SAR exploration distinct from the established 1,3-dialkyl series [1]. Additionally, the Jurczyk et al. (2004) study of 1,3-dimethyl-pyrimido[2,1-f]purine-2,4-dione arylpiperazine derivatives demonstrated that even within the 1,3-dimethyl core, N7/N8/N9 substitution dramatically altered 5-HT₁A affinity (Kᵢ range: 1.1–87 nM) [2], highlighting the sensitivity of this scaffold to substitution position.

N3-unsubstituted scaffold
Class-level inference
Absent from Koch et al. 2013 SAR library; unexplored vector
Offers orthogonal SAR exploration to 1,3-dialkyl series
Literature only reports N3-alkylated active compounds; no N3-H data
SAR scaffold N3-derivatization Multi-target ligand Adenosine receptor

Predicted ADME Profile vs. N3,N9-Disubstituted Analogs

The 1,9-dimethyl compound satisfies all Rule of 5 criteria (0 violations) with a molecular weight of 235.24 Da, molar refractivity of 60.3±0.5 cm³, and 0 freely rotating bonds . Its predicted bioconcentration factor (ACD/BCF at pH 7.4) is 1.00, and the predicted soil adsorption coefficient (ACD/KOC at pH 7.4) is 26.55 . These values indicate minimal bioaccumulation potential and low environmental persistence, contrasting with N9-aryl or N9-aralkyl substituted analogs that typically exhibit higher logP, higher BCF, and molecular weights exceeding 400 Da [1]. The absence of freely rotating bonds (vs. 4–8 rotatable bonds in N9-substituted analogs) confers conformational rigidity that may translate into reduced entropic penalty upon target binding, a property potentially advantageous for fragment-based drug discovery .

Predicted ADME properties
Class-level inference
MW 235 Da, 0 Ro5 violations, 0 rotatable bonds, BCF 1.00
Fragment-like core may support lead optimization workflows
ChemSpider ACD/Labs predictions; compare N9-aryl analogs MW >350
Drug-likeness Rule of 5 BCF Pharmacokinetics

1,9-Dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Application Scenarios


N3-Directed Fragment Elaboration for Adenosine/MAO-B Ligands

The free N3-H position in 1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione provides a unique derivatization handle absent in the 1,3-dimethyl isomer and all N3-alkylated bioactive analogs characterized by Koch et al. (2013) [1]. Researchers can systematically introduce alkyl, propargyl, benzyl, or acyl groups at N3 while retaining the N9-methyl anchor, enabling SAR exploration that is orthogonal to the established 1,3-dialkyl-N9-varied series. This scaffold is particularly suited for fragment-based screening programs where a low-molecular-weight (235.24 Da), Rule-of-5-compliant core with zero rotatable bonds minimizes conformational entropy while offering a single, well-defined vector for growth.

Negative Control for N3-Substituted Analogs

Since all high-affinity adenosine A₁/A₂A antagonists and MAO-B inhibitors in the pyrimido[2,1-f]purine-2,4-dione class bear N3-alkyl substituents [1], the 1,9-dimethyl compound (N3 = H) can serve as a critical negative control in target engagement assays. Its predicted absence of potent adenosine receptor or MAO-B activity — inferred from the SAR established by Koch et al. (2013), where N3-H analogs were not reported among active compounds — makes it suitable for discriminating N3-dependent from N3-independent binding modes when used alongside N3-substituted comparators such as 1,3-dimethyl or 1-methyl-3-propargyl derivatives [1].

Biophysical Assays Using High Aqueous Solubility

With an ACD/logP of −0.68 and logD (pH 7.4) of 0.09 , the 1,9-dimethyl compound is predicted to possess substantially higher aqueous solubility than N9-aryl or N9-aralkyl pyrimido[2,1-f]purine-2,4-diones (typical logP >2) [1]. This property makes it advantageous for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR)-based fragment screening, and other biophysical techniques where compound aggregation and non-specific binding must be minimized. Its low predicted BCF (1.00) and KOC (26.55) further reduce interference risks in biochemical assays.

Core Intermediate for N3-Diversified Library Synthesis

The commercial availability of the structurally analogous 1,3-dimethyl isomer (CAS 19264-87-0) at 98% purity from Bidepharm and 90% purity from 10xchem establishes a procurement benchmark for this scaffold class. The 1,9-dimethyl compound, bearing a synthetically addressable N3-H, enables parallel library synthesis via simple N-alkylation, acylation, or reductive amination at N3 — a synthetic strategy that cannot be executed on the 1,3-dimethyl isomer where both N1 and N3 positions are already blocked. This positions the 1,9-dimethyl compound as a more versatile diversification intermediate for generating compound arrays targeting purinergic and monoaminergic drug targets.

Application
Selection Property
Validation Focus
Fragment-based SAR exploration (N3 derivatization)
Free N3-H handle; Rule-of-5 compliant core
N3-alkylation SAR; adenosine/MAO-B target engagement assays
Negative control for N3-dependent pharmacology
N3-H absence of alkyl group
Discriminate N3-alkyl-dependent binding modes
Biophysical fragment screening (SPR, ITC, NMR)
Low predicted logP; high aqueous solubility
Aggregation and nonspecific binding minimization
Diversification intermediate for compound libraries
Addressable N3-H handle
N-alkylation/acylation chemistry; parallel synthesis
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